

Application Notes and Protocols: Diethyl 1,1-cyclopropanedicarboxylate in Ring-Opening Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Diethyl 1,1-cyclopropanedicarboxylate
Cat. No.:	B117591

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1,1-cyclopropanedicarboxylate is a versatile building block in organic synthesis, prized for the inherent ring strain of its cyclopropane core. This strained three-membered ring readily participates in a variety of ring-opening reactions, providing access to a diverse array of functionalized acyclic and heterocyclic scaffolds. The presence of the gem-diester moiety activates the cyclopropane ring, making it susceptible to attack by a range of nucleophilic, electrophilic, and radical species. This reactivity profile has established **diethyl 1,1-cyclopropanedicarboxylate** as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Notably, it serves as a key precursor in the industrial synthesis of the anti-asthmatic drug Montelukast and the non-steroidal anti-inflammatory drug Ketorolac.[1][2][3]

This document provides detailed application notes and experimental protocols for several key ring-opening reactions of **diethyl 1,1-cyclopropanedicarboxylate** and its derivatives.

Nucleophilic Ring-Opening Reactions

The electron-withdrawing nature of the two ester groups polarizes the C-C bonds of the cyclopropane ring, making it electrophilic and susceptible to nucleophilic attack. This leads to a formal 1,3-addition across the cyclopropane, yielding a variety of functionalized propane derivatives.

Aminolysis: Ring-Opening with Amines

The reaction of **diethyl 1,1-cyclopropanedicarboxylate** with amines proceeds to give γ -amino acid derivatives. While reactions with highly activated cyclopropane systems can occur at room temperature, the ring-opening of **diethyl 1,1-cyclopropanedicarboxylate** typically requires elevated temperatures. For instance, the reaction of a more reactive spiro-activated cyclopropane with piperidine occurs at room temperature, whereas the corresponding reaction with the less reactive **diethyl 1,1-cyclopropanedicarboxylate** requires heating to 110°C.^[4]

General Reaction Scheme:

Figure 1. General scheme for aminolysis.

Experimental Protocol: Reaction with Aniline (Representative Procedure)

- Materials: **Diethyl 1,1-cyclopropanedicarboxylate**, aniline, toluene (anhydrous), hydrochloric acid (1 M), sodium sulfate (anhydrous), ethyl acetate, hexane.
- Procedure:
 - To a solution of **diethyl 1,1-cyclopropanedicarboxylate** (1.0 mmol) in anhydrous toluene (5 mL) is added aniline (1.2 mmol).
 - The reaction mixture is heated to reflux (110°C) and stirred for 24 hours.
 - The reaction is monitored by thin-layer chromatography (TLC).
 - Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
 - The residue is dissolved in ethyl acetate (20 mL) and washed with 1 M HCl (2 x 10 mL) and brine (10 mL).

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding diethyl 2-(2-(phenylamino)ethyl)malonate.

Quantitative Data:

Nucleophile	Temperature (°C)	Time (h)	Yield (%)	Reference
Piperidine	110	24	Moderate	[4]
Aniline	110	24	Moderate	[4]

Thiolysis: Ring-Opening with Thiols

Thiolates are effective nucleophiles for the ring-opening of activated cyclopropanes. The reaction of **diethyl 1,1-cyclopropanedicarboxylate** with sodium thiophenolate proceeds smoothly to yield the corresponding thioether derivative.[5]

General Reaction Scheme:

Figure 2. General scheme for thiolysis.

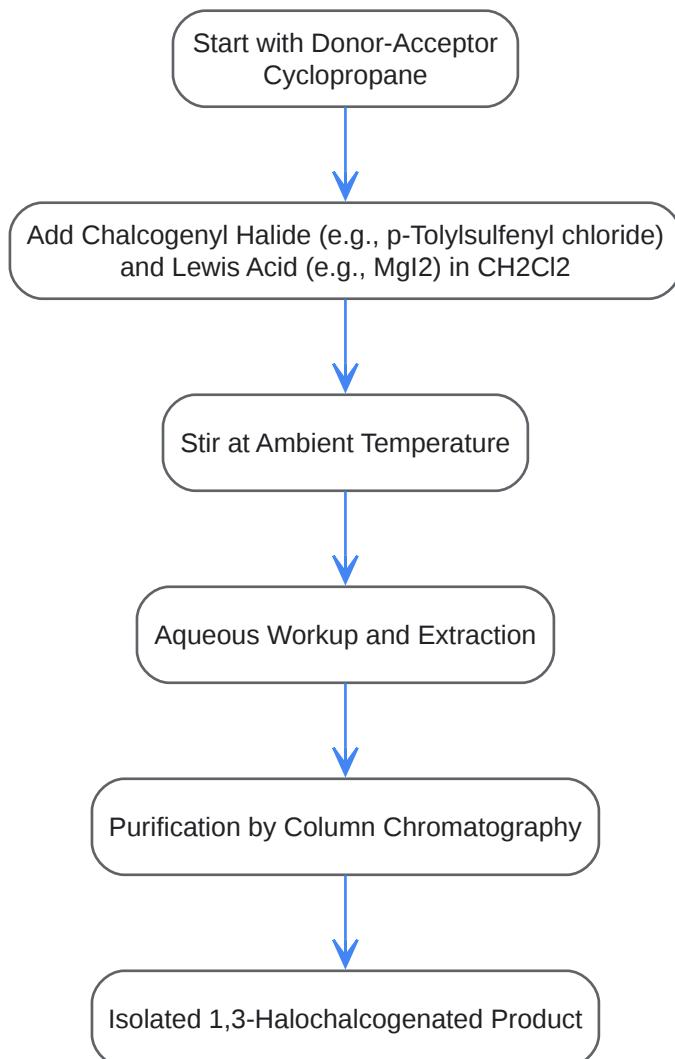
Experimental Protocol: Reaction with Sodium Thiophenolate (Representative Procedure)

- Materials: **Diethyl 1,1-cyclopropanedicarboxylate**, thiophenol, sodium hydride (60% dispersion in mineral oil), tetrahydrofuran (THF, anhydrous), ammonium chloride (saturated aqueous solution), diethyl ether, magnesium sulfate (anhydrous).
- Procedure:
 - To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere at 0°C, a solution of thiophenol (1.2 mmol) in anhydrous THF (2 mL) is added dropwise.
 - The mixture is stirred at 0°C for 30 minutes.

- A solution of **diethyl 1,1-cyclopropanedicarboxylate** (1.0 mmol) in anhydrous THF (2 mL) is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
- The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution (10 mL).
- The mixture is extracted with diethyl ether (3 x 15 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 2-(phenylthio)ethylmalonate.

Quantitative Data:

Nucleophile	Solvent	Temperatur e (°C)	Time (h)	Yield (%)	Reference
Sodium thiophenolate	THF	rt	12	Good	[5]


Lewis Acid-Catalyzed Ring-Opening Reactions

Lewis acids can activate the cyclopropane ring towards nucleophilic attack by coordinating to one of the carbonyl oxygens, thereby increasing the electrophilicity of the ring.

1,3-Halochalcogenation

The reaction of donor-acceptor cyclopropanes with chalcogenyl halides in the presence of a Lewis acid catalyst, such as magnesium iodide (MgI₂), provides a facile route to 1,3-halochalcogenated products.[6]

Reaction Workflow:

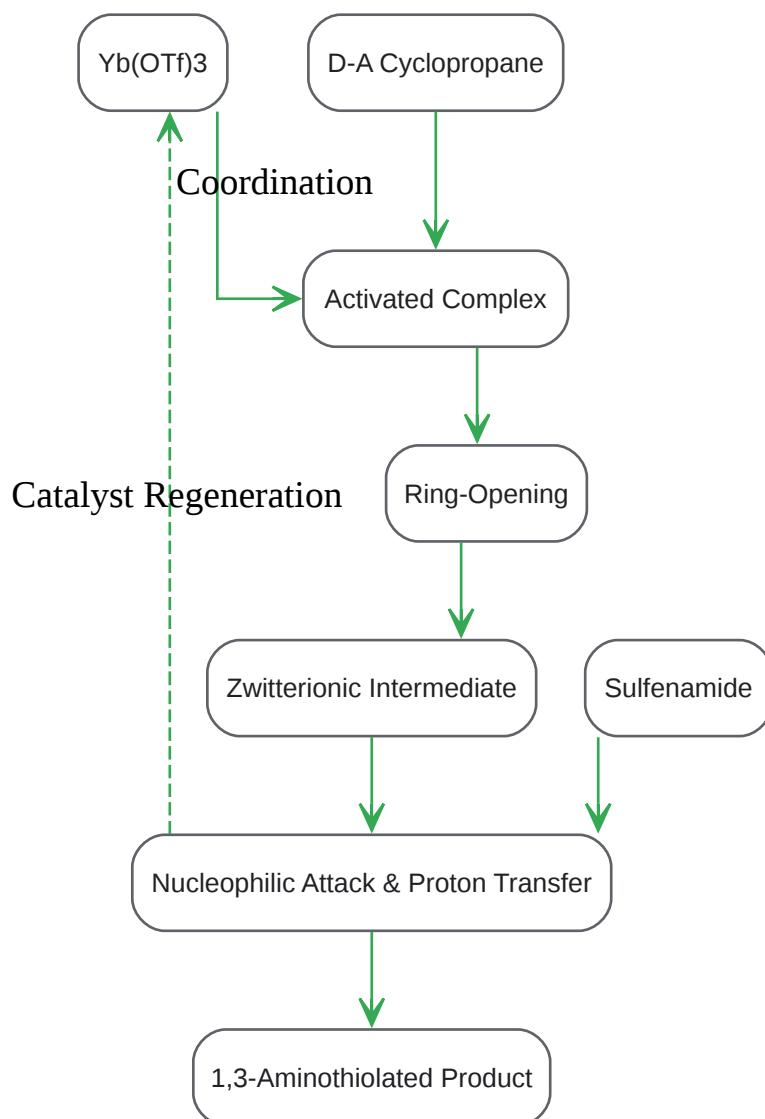
[Click to download full resolution via product page](#)

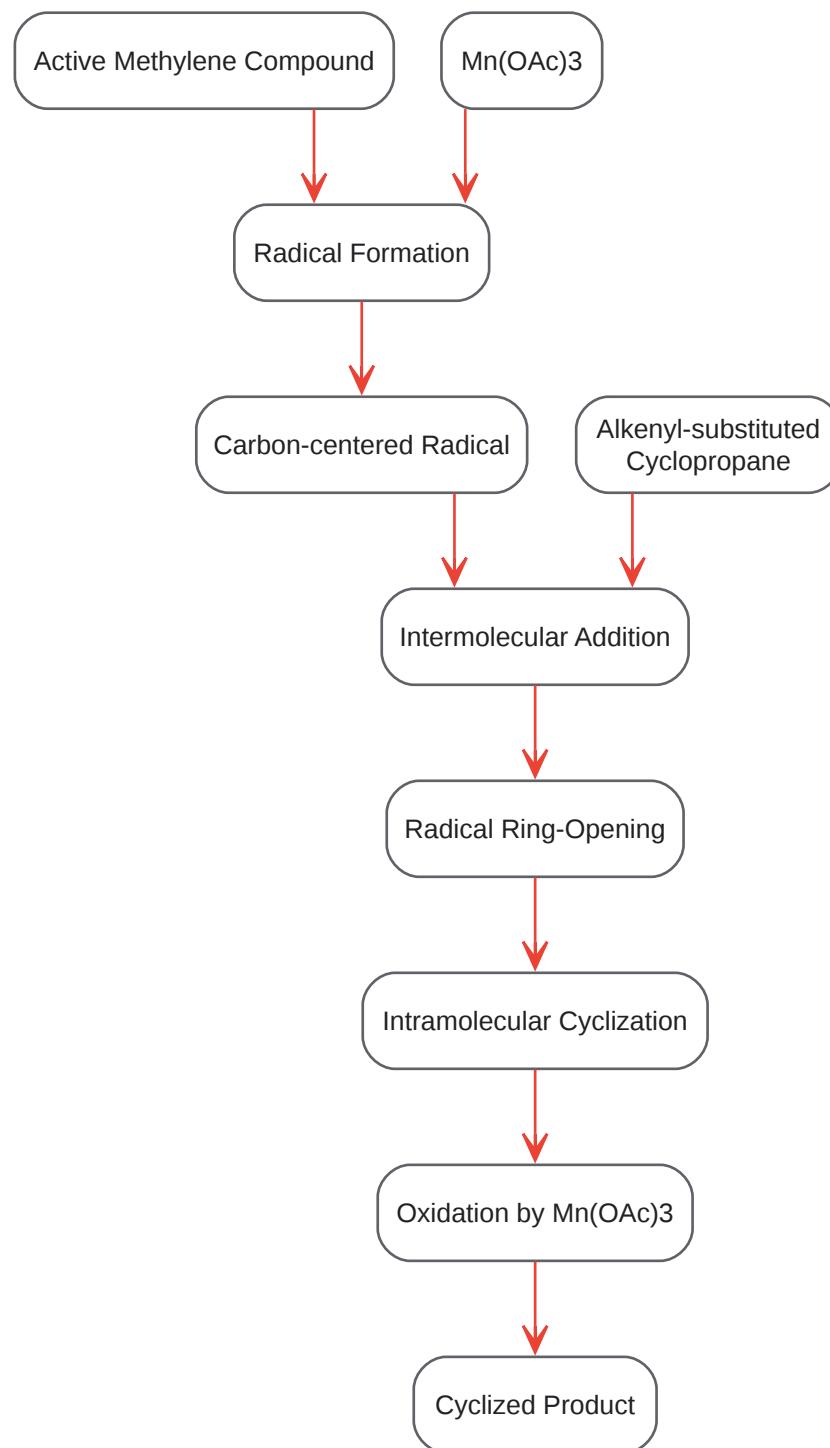
Figure 3. Workflow for 1,3-halochalcogenation.

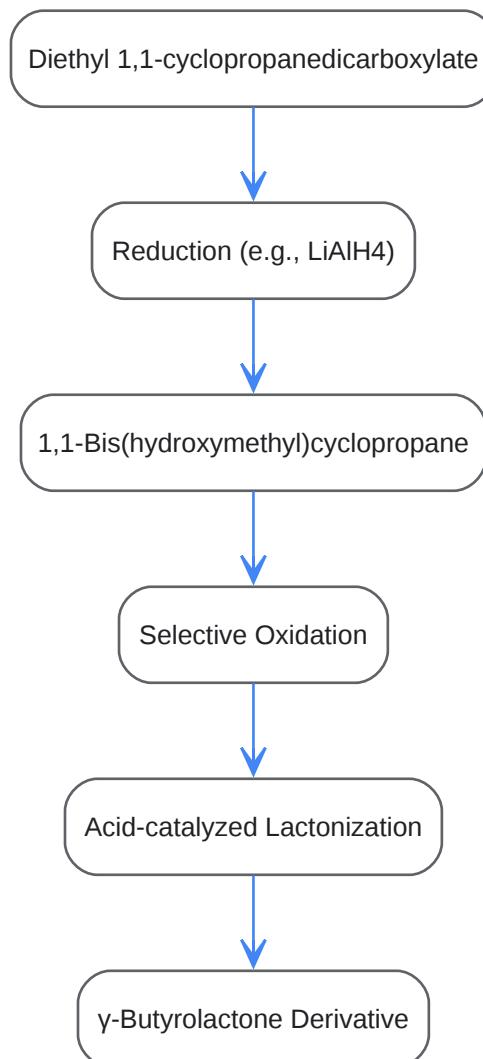
Experimental Protocol: MgI₂-Catalyzed 1,3-Chlorosulfenylation of Diethyl 2-phenyl-1,1-cyclopropanedicarboxylate

- Materials: Diethyl 2-phenyl-1,1-cyclopropanedicarboxylate, p-tolylsulfenyl chloride, magnesium iodide (MgI₂), dichloromethane (CH₂Cl₂, anhydrous).
- Procedure:
 - To a solution of diethyl 2-phenyl-1,1-cyclopropanedicarboxylate (0.2 mmol) in anhydrous CH₂Cl₂ (2 mL) is added p-tolylsulfenyl chloride (0.3 mmol, 1.5 equiv).

- Magnesium iodide (0.02 mmol, 10 mol%) is then added in one portion.
- The reaction mixture is stirred at ambient temperature for a duration ranging from 5 minutes to 3 hours, while being monitored by TLC.
- Upon completion, the reaction is quenched with water and extracted with CH_2Cl_2 .
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography on silica gel to afford the 1,3-chlorosulfenylated product.


Quantitative Data for 1,3-Halochalcogenation of Donor-Acceptor Cyclopropanes:


Donor (R^1)	Chalcogenyl Halide	Yield (%)	Reference
Phthalimido	p-Tolylsulfonyl chloride	91	[6]
Phenyl	p-Tolylsulfonyl chloride	99	[6]
Phenoxy	p-Tolylsulfonyl chloride	51	[6]
Phenyl	Phenylselenyl chloride	83	[6]


1,3-Aminothiolation

The $\text{Yb}(\text{OTf})_3$ -catalyzed reaction of donor-acceptor cyclopropanes with sulfenamides results in a 1,3-aminothiolation, providing access to γ -aminated α -thiolated malonic esters.[7]

Plausible Catalytic Cycle:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]
- 2. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]
- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor-Acceptor Cyclopropanes Using Sulfenamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Diethyl 1,1-cyclopropanedicarboxylate in Ring-Opening Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b117591#diethyl-1-1-cyclopropanedicarboxylate-in-ring-opening-reactions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com